molecular formula C28H23NO3 B4738121 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate

4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate

Cat. No. B4738121
M. Wt: 421.5 g/mol
InChI Key: WHIKLDKQVZKYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds known as diphenylacetates, which have been shown to have a wide range of biological activities.

Scientific Research Applications

4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. In drug discovery, 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and survival, such as histone deacetylases and proteasomes. 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and cross the blood-brain barrier. However, 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate research, including the development of new analogs with improved efficacy and safety profiles, the investigation of 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate's potential as a treatment for neurodegenerative diseases, and the exploration of its mechanisms of action and effects on gene expression. Additionally, 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate may have potential applications in other areas of scientific research, such as epigenetics and stem cell biology.
Conclusion:
In conclusion, 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate is a promising compound with potential applications in a variety of scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate and its analogs for scientific research and drug discovery.

properties

IUPAC Name

[4-[(4-methylphenyl)carbamoyl]phenyl] 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO3/c1-20-12-16-24(17-13-20)29-27(30)23-14-18-25(19-15-23)32-28(31)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-19,26H,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIKLDKQVZKYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(p-Tolylcarbamoyl)phenyl 2,2-diphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate
Reactant of Route 2
Reactant of Route 2
4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate
Reactant of Route 3
Reactant of Route 3
4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate
Reactant of Route 4
Reactant of Route 4
4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate
Reactant of Route 5
Reactant of Route 5
4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate
Reactant of Route 6
Reactant of Route 6
4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.